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Abstract

Bafilomycin C1, a member of the plecomacrolide family of antibiotics, is a secondary
metabolite produced by various species of the genus Streptomyces. First isolated from
Streptomyces griseus in 1983, it has garnered significant interest within the scientific
community due to its potent and specific inhibitory activity against vacuolar-type H+-ATPases
(V-ATPases) and P-type ATPases. This technical guide provides an in-depth overview of the
discovery, biosynthesis, isolation, and characterization of Bafilomycin C1, with a focus on
presenting quantitative data and detailed experimental protocols relevant to researchers,
scientists, and drug development professionals.

Introduction

Bafilomycins are a class of macrolide antibiotics characterized by a 16-membered lactone ring.
[1] Since their initial discovery, numerous analogs have been isolated from various
Streptomyces species, each exhibiting a range of biological activities, including antifungal,
antiparasitic, and antitumor properties.[2] Bafilomycin C1 is of particular interest due to its
well-defined inhibitory action on key cellular proton pumps, making it a valuable tool for
studying physiological processes and a potential lead compound in drug discovery. This
document serves as a comprehensive resource, consolidating the core technical information on
Bafilomycin C1.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15558859?utm_src=pdf-interest
https://www.benchchem.com/product/b15558859?utm_src=pdf-body
https://www.benchchem.com/product/b15558859?utm_src=pdf-body
https://www.researchgate.net/figure/C-NMR-1-H-NMR-and-HMBC-data-of-bafilomycin-B-1-and-bafilomycin-B-2-in-CDCl-3-d-in_tbl1_256120187
https://en.wikipedia.org/wiki/Bafilomycin
https://www.benchchem.com/product/b15558859?utm_src=pdf-body
https://www.benchchem.com/product/b15558859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Discovery and Producing Organisms

Bafilomycin C1 was first reported in 1983 as a product of Streptomyces griseus.[2]
Subsequent research has identified other Streptomyces species capable of producing
Bafilomycin C1 and other analogs, including:

» Streptomyces lohii: A marine microorganism known to produce a range of bafilomycins and
has been a key organism for elucidating the bafilomycin biosynthetic pathway.[3]

o Streptomyces sp. YIM56209: An endophytic actinomycete that produces a variety of known
and novel bafilomycins, including Bafilomycin C1.[4]

The production of Bafilomycin C1 is often concurrent with other analogs, such as Bafilomycin
Al and B1, with the relative yields being highly dependent on the producing strain and
fermentation conditions.

Biosynthesis of Bafilomycin C1

The biosynthesis of Bafilomycin C1 is intricately linked to that of Bafilomycin Al. In
Streptomyces lohii, the post-polyketide synthase (PKS) tailoring steps that lead to the formation
of Bafilomycin C1 have been elucidated. The pathway involves the enzymatic conversion of
Bafilomycin Al1.[3]

A key step in this pathway is the transfer of a fumarate moiety to the 21-hydroxyl group of
Bafilomycin Al, a reaction catalyzed by a fumaryl transferase. This enzymatic transformation
converts Bafilomycin Al into Bafilomycin C1.[3]
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Caption: Enzymatic conversion of Bafilomycin Al to Bafilomycin C1.

Experimental Protocols
Fermentation of Streptomyces lohii for Bafilomycin
Production

This protocol is adapted from studies on Streptomyces lohii and can be optimized for other
producing strains.

a) Media Preparation:
o Seed Medium (2xYT):

o Tryptone: 16 g/L
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o Yeast Extract: 10 g/L

o NaCl: 5 g/L

¢ Production Medium:

b) Fermentation Procedure:

Soybean QOil: 60 g/L
Glucose: 20 g/L
Soybean Flour: 20 g/L
Corn Syrup: 1.5 g/L
NZ-amine: 2 g/L
Yeast Extract: 1 g/L
NaNOs: 8 g/L

NaCl: 5 g/L
(NH4)2S0a: 6 g/L
K2HPOa4: 0.3 g/L

CaCOs: 8 g/L

Adjust pH to 7.1 before sterilization.

Incubate at 28°C with shaking at 220 rpm for 2 days.

Incubate at 28°C with shaking at 250 rpm for 7 days.

Inoculate a single colony of S. lohii into 50 mL of 2xYT seed medium in a 250 mL flask.

Transfer 3 mL of the seed culture to 30 mL of production medium in a 250 mL flask.
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Extraction and Purification of Bafilomycin C1

The following protocol outlines a general procedure for the extraction and purification of
bafilomycins from the fermentation broth.

a) Extraction:

o Centrifuge the fermentation broth (e.g., 5 L) at 6,000 rpm for 10 minutes to separate the
mycelia and oil phase from the aqueous phase.

e Discard the aqueous phase.
o Extract the mycelia and oil phase twice with a 2-fold volume of methanol.

o Combine the methanol extracts and concentrate under reduced pressure using a rotary
evaporator.

b) Purification:
e Dissolve the crude extract in a minimal amount of methanol/dichloromethane (1:1, v/v).
o Apply the dissolved extract to a silica gel column.

» Elute the column with a gradient of petroleum ether/ethyl acetate, starting from a ratio of 10:1
to 3:1 (viv).

e Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid
chromatography (HPLC).

o Combine fractions containing Bafilomycin C1 and concentrate under reduced pressure.

» For higher purity, perform semi-preparative HPLC on a C18 column with a suitable gradient
of acetonitrile and water.
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General Workflow for Bafilomycin C1 Isolation

Streptomyces Fermentation Broth

Centrifugation

Mycelia & Oil Phase

Methanol Extraction
of Mycelia & Oil

l

Rotary Evaporation

rude Extract

Silica Gel Chromatography

nriched Fractions

Semi-preparative HPLC (C18)

Pure Bafilomycin C1

Click to download full resolution via product page

Caption: Workflow for the isolation and purification of Bafilomycin C1.
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Quantitative Data
hvsicochemical : I :

Property Value Reference
Molecular Formula C39He0012

Molecular Weight 720.9 g/mol

Appearance Solid

Purity >98% (Commercially available)

Solubility Soluble in ethanol and DMSO

Table 1: Physicochemical Properties of Bafilomycin C1

Spectroscopic Data Details Reference

Data for similar bafilomycins
(B1, B2) are available, detailed

1H NMR (CDCIs) ) [1]
assignments for C1 are

inferred by comparison.

Data for similar bafilomycins
(B1, B2) are available, detailed

13C NMR (CDCls) ) [1]
assignments for C1 are

inferred by comparison.

HR-MS data for various
High-Resolution MS bafilomycins confirm the [3]

molecular formula.

Table 2: Spectroscopic Data for Bafilomycin C1

Note: Detailed and assigned NMR data specifically for Bafilomycin C1 is sparse in the
literature; data is often reported for the more common analog, Bafilomycin Al, or as part of a
mixture of bafilomycins.
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Biological Activity

Bafilomycin C1 exhibits potent inhibitory activity against specific ATPases.

Target Activity Value Reference

P-type ATPase Inhibition constant (Ki) 11 uM [2]

Potent, specific, and
V-type H+-ATPase S - [5]
reversible inhibitor

Na+/K+-ATPase Inhibitor

Human Cancer Cell
] ICso (BGC-823) 1.83 uM [5]
Lines

Table 3: Biological Activity of Bafilomycin C1

Note: While widely cited as a V-ATPase inhibitor, specific ICso or Ki values for Bafilomycin C1
against this target are not consistently reported in readily available literature.

Mechanism of Action: V-ATPase Inhibition

The primary molecular target of Bafilomycin C1 is the vacuolar-type H+-ATPase (V-ATPase).
This multi-subunit enzyme is responsible for acidifying various intracellular compartments, such
as lysosomes and endosomes, by pumping protons across their membranes.

By inhibiting V-ATPase, Bafilomycin C1 disrupts this proton gradient, leading to an increase in
the pH of these organelles. This, in turn, impairs the function of pH-dependent enzymes and
processes, including protein degradation and receptor recycling. The inhibition of V-ATPase is
a key mechanism underlying many of the observed biological effects of bafilomycins, including
the disruption of autophagy.
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Mechanism of V-ATPase Inhibition by Bafilomycin C1
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Caption: Bafilomycin C1 inhibits V-ATPase, preventing proton pumping and organelle
acidification.

Conclusion

Bafilomycin C1, a natural product from Streptomyces, remains a significant molecule for cell
biology research and has potential applications in drug development. Its well-characterized
inhibitory effects on V-ATPases and P-type ATPases make it an invaluable tool for dissecting
fundamental cellular processes. This technical guide provides a consolidated resource of the
essential data and methodologies related to Bafilomycin C1, aiming to facilitate further
research and application of this potent macrolide. Further studies to fully elucidate the specific
inhibitory constants against various V-ATPase isoforms and to optimize fermentation yields will
be crucial for advancing its utility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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